molecular formula C14H17N3O4 B2476710 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1075237-96-5

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B2476710
M. Wt: 291.307
InChI Key: ZDXNPYQHRJEQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It is a white to pale yellow solid, typically crystalline in form, and possesses specific molecular structure and chemical properties.





  • Synthesis Analysis



    • The compound can be synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst.





  • Molecular Structure Analysis



    • The molecular structure of 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is available as a 2D Mol file or a computed 3D SD file.





  • Chemical Reactions Analysis



    • 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one can be used as an intermediate in organic synthesis for preparing other compounds.





  • Physical And Chemical Properties Analysis



    • Melting Point : 105-106°C

    • Boiling Point : 333.1±37.0°C (Predicted)

    • Density : 1.071±0.06 g/ml (Predicted)




  • Scientific Research Applications

    Molecular Diversity in Chemical Reactions

    The study by Jing Sun et al. (2013) explores the molecular diversity through three-component reactions involving 4-methoxypyridine, demonstrating the formation of various polysubstituted derivatives. This research highlights the versatility of pyridine derivatives (akin to the query compound) in synthesizing diverse molecular structures, indicating potential applications in creating novel compounds with specific properties for various scientific and industrial purposes Sun, Zhu, Gong, & Yan, 2013.

    Asymmetric Synthesis and Cytotoxicity Evaluation

    Research by K. Meilert, G. Pettit, and P. Vogel (2004) on the asymmetric synthesis of C15 polyketide spiroketals reveals the potential of using complex organic molecules for synthesizing compounds with high stereo- and enantioselectivity. The cytotoxicity evaluation of these compounds towards various cancer cell lines underlines the importance of chemical synthesis in developing potential therapeutic agents Meilert, Pettit, & Vogel, 2004.

    Electrochromic Materials Development

    H Zhao et al. (2014) discuss the synthesis of donor-acceptor polymeric electrochromic materials employing pyrido[4,3-b]pyrazine derivatives. These materials exhibit significant changes in transmittance in the near-IR region, suggesting their utility in NIR electrochromic devices. This application signifies the compound's relevance in materials science, particularly in developing new materials for electronic and photonic devices Zhao, Wei, Wei, Zhao, & Wang, 2014.

    Synthesis of New Heterocyclic Systems

    M. Y. Arsen'eva and V. G. Arsen'ev (2009) illustrate the synthesis of derivatives forming new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran. This work underlines the potential of utilizing such compounds in creating novel heterocyclic systems, which are fundamental in developing pharmaceuticals, agrochemicals, and materials Arsen'eva & Arsen'ev, 2009.

    Safety And Hazards



    • Due to the nature and potential hazards of chemicals, cautious handling is necessary in the laboratory. Proper safety protocols and protective equipment should be used to avoid skin, eye, or other contact. In case of accidental exposure or inhalation, seek immediate medical attention.




  • Future Directions



    • Further research could explore the compound’s applications in organic synthesis, potential biological activities, and its role in drug discovery.




    Please note that the information provided here is based on available data, and additional research may be needed to fully understand the compound’s properties and potential applications. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H17N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-6,9H,7-8H2,1-3H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZDXNPYQHRJEQCB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(OCC(CO1)N2C(=O)C=NC3=C2N=C(C=C3)OC)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H17N3O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    291.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

    Synthesis routes and methods

    Procedure details

    4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one (25.37 g) and activated manganese dioxide (120 g) were stirred in DCM (500 ml) at room temperature for 2 h. The mixture was filtered with suction and the solids were washed with DCM (2×100 ml). The combined filtrate plus washings were evaporated under reduced pressure to give a brown foam; this was purified by column chromatography on silica (eluting with 0%-100% EtOAc in petroleum ether (40-60°)). Appropriate fractions were combined and evaporated under reduced pressure to give the title compound as a light tan solid (17.40 g, 69%).
    Name
    Quantity
    500 mL
    Type
    solvent
    Reaction Step One
    Quantity
    120 g
    Type
    catalyst
    Reaction Step One
    Yield
    69%

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